CX08005 -

CX08005

Catalog Number: EVT-265842
CAS Number:
Molecular Formula: C28H39NO4
Molecular Weight: 453.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CX08005 is a potent and substrate-competitive PTP1B and TCPTP dual inhibitor.

2-[2-(Benzoylamino)benzoylamino]benzoic acid (1)

    Compound Description: This compound demonstrated potent and non-toxic antiadenoviral activity. [] Researchers explored structure-activity relationships (SAR) to improve its potency, highlighting the importance of the ortho, ortho substituent pattern, the presence of the carboxylic acid, and the specific direction of the amide bonds for its activity. []

4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl] benzoic acid (Am-80)

    Compound Description: Am-80 is a synthetic retinoid known for its potent topical antipsoriatic activity. [, , ] It is metabolized through hydroxylation and hydrolysis reactions. [] A specific and sensitive radioimmunoassay (RIA) was developed to measure Am-80 in dog plasma. []

(S)-2-([¹¹C]Methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)butyl- carbamoyl]-benzoic acid ([¹¹C]Methoxy-repaglinide)

    Compound Description: This compound is a C-labeled sulfonylurea receptor 1 (SUR1) ligand being investigated for the noninvasive imaging of pancreatic β-cells using positron emission tomography (PET) in the context of type 1 and type 2 diabetes. [] It showed a high affinity for human SUR1 and induced insulin secretion in isolated rat islets. []

2-(2-Nitrophenylaminocarbonyl)benzoic acid and 2-(4-Nitrophenylaminocarbonyl)benzoic acid

    Compound Description: These compounds are isomers with different positions of the nitro group on the phenylaminocarbonyl substituent attached to the benzoic acid core. [] The crystal structures of these compounds reveal different hydrogen-bonding patterns and packing arrangements. []

Overview

CX08005 is a small molecule identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism. The compound has garnered attention for its potential therapeutic applications in treating conditions related to insulin resistance, such as type 2 diabetes and non-alcoholic fatty liver disease. Its chemical structure is characterized by the IUPAC name 2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid, with the molecular formula C28H39NO4 and a molecular weight of 453.6 g/mol .

Source and Classification

CX08005 was developed as part of a broader effort to find effective PTP1B inhibitors, which are crucial in managing metabolic disorders. It belongs to the class of carbamoylbenzoic acid derivatives and is classified as a competitive inhibitor of PTP1B, with an inhibition constant (IC50) value reported at approximately 0.781 µM . The compound has been synthesized and analyzed for its biochemical properties, demonstrating significant effects on insulin sensitivity in various animal models .

Synthesis Analysis

Methods and Technical Details

The synthesis of CX08005 involves several chemical reactions that yield the final product through a series of steps. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be synthesized from simpler precursors through standard organic synthesis techniques, including coupling reactions and purification processes.

The synthesis typically includes:

  • Formation of the carbamoyl group: This step involves reacting an amine with a suitable carbonyl compound.
  • Coupling with benzoic acid derivatives: The final structure incorporates a benzoic acid moiety, which is crucial for its biological activity.

The technical aspects of the synthesis would require careful control of reaction conditions to ensure high yield and purity, with analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry used for characterization .

Molecular Structure Analysis

Structure and Data

CX08005 features a complex molecular structure that includes:

  • A benzoic acid core
  • A carbamoyl group attached to a phenyl ring
  • A long alkoxy chain (tetradecoxy) that enhances lipophilicity and biological activity

The molecular structure can be represented as follows:

CX08005 C28H39NO4\text{CX08005 }\text{C}_{28}\text{H}_{39}\text{N}\text{O}_{4}

This structure allows CX08005 to effectively interact with the active site of PTP1B, facilitating its role as an inhibitor. The binding interactions primarily involve hydrogen bonds with the catalytic P-loop of the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

CX08005 primarily acts through competitive inhibition of PTP1B. The mechanism involves binding to the enzyme's active site, thus preventing substrate access. The following key reactions can be outlined:

  1. Inhibition of PTP1B: CX08005 binds to the active site of PTP1B, inhibiting its phosphatase activity.
  2. Substrate Interaction: In the presence of CX08005, the substrate (4-nitrophenyl phosphate) does not undergo dephosphorylation efficiently, leading to reduced production of p-nitrophenol, which can be quantitatively measured .

Quantitative assays using varying concentrations of CX08005 allow for determination of its IC50 value through Lineweaver-Burk plots, providing insights into its potency as an inhibitor .

Mechanism of Action

Process and Data

The mechanism by which CX08005 enhances insulin action involves several steps:

  • Competitive Inhibition: By binding to PTP1B, CX08005 inhibits its activity, thereby preventing the dephosphorylation of insulin receptor substrates.
  • Enhanced Insulin Signaling: This inhibition leads to increased phosphorylation levels of insulin receptor substrates, facilitating improved signaling pathways associated with glucose uptake in muscle and adipose tissues.
  • Physiological Effects: In vivo studies have shown that treatment with CX08005 results in improved glucose tolerance and insulin sensitivity in diabetic mouse models .

Data from various studies indicate that CX08005 significantly ameliorates hyperglycemia and enhances glucose disposal rates during hyperinsulinemic-euglycemic clamp tests .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CX08005 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data would depend on solvent type.
  • Stability: Stability under standard laboratory conditions; specific stability data may vary based on formulation.

These properties are critical for determining suitable formulations for pharmaceutical applications .

Applications

Scientific Uses

CX08005 has potential applications in various scientific fields:

  • Diabetes Research: As a PTP1B inhibitor, it is primarily studied for its effects on insulin sensitivity and glucose metabolism.
  • Non-Alcoholic Fatty Liver Disease: Research indicates that CX08005 may help mitigate hepatic lipid accumulation and improve microcirculation dysfunction associated with this condition .
  • Cancer Studies: Preliminary studies suggest potential roles in cancer therapy by modulating metabolic pathways linked to tumor growth .

Properties

Product Name

CX08005

IUPAC Name

2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid

Molecular Formula

C28H39NO4

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32)

InChI Key

WOEDXTWDPRNPMZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Solubility

Soluble in DMSO

Synonyms

CX08005; CX-08005; CX 08005;

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.